Product packaging for Hex-1-yn-1-ylboronic acid(Cat. No.:CAS No. 1237739-81-9)

Hex-1-yn-1-ylboronic acid

Cat. No.: B14128546
CAS No.: 1237739-81-9
M. Wt: 125.96 g/mol
InChI Key: KPYOLPBVGNIVIZ-UHFFFAOYSA-N
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Description

The Evolution of Organoboron Compounds as Versatile Reagents

The field of organoboron chemistry, which studies chemical compounds containing a carbon-to-boron bond, has become a cornerstone of modern organic synthesis. numberanalytics.comnumberanalytics.com Although the first organoboron compound was synthesized in the early 20th century, the field gained significant momentum in the mid-20th century through the pioneering work of Herbert C. Brown. numberanalytics.comthieme.de His discovery of the hydroboration reaction provided a remarkably simple and effective method for preparing organoboranes, which were previously considered exotic and difficult to access. thieme.de

This breakthrough unlocked the vast potential of organoboron compounds as synthetic intermediates. thieme.de Their utility stems from a combination of stability, low toxicity, and diverse reactivity. numberanalytics.comrsc.org A pivotal moment in the ascent of organoboron chemistry was the development of the Suzuki-Miyaura cross-coupling reaction, first reported in 1979. libretexts.orgacs.org This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide, has become one of the most powerful and widely used methods for forming carbon-carbon bonds, finding extensive application in the synthesis of pharmaceuticals, agrochemicals, and complex materials. numberanalytics.comthieme.deacs.org The success of reactions like the Suzuki-Miyaura coupling has cemented organoboronic acids and their derivatives as indispensable tools for synthetic chemists. rsc.org

Significance of Alkynyl Moieties in Molecular Design and Functionalization

The alkynyl group, characterized by a carbon-carbon triple bond, is a highly valuable functional group in molecular design. acs.orgrsc.org Its rigid, linear geometry provides a predictable structural element for constructing complex molecular architectures. acs.orgrsc.org This feature is particularly prized in medicinal chemistry and materials science, where precise control over molecular shape is critical for function. acs.orgacs.org

Alkynes are key building blocks in the synthesis of pharmaceuticals and other biologically active molecules. acs.orgrsc.org Furthermore, the terminal alkyne is a cornerstone of "click chemistry," a set of powerful, reliable, and selective reactions for rapidly joining molecular fragments. rsc.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example, enabling the covalent linking of molecules for applications ranging from drug discovery to the labeling and imaging of biomolecules. acs.orgrsc.org The unique electronic properties and reactivity of the alkyne make it a versatile handle for introducing functionality and constructing conjugated systems. rsc.org

The Distinct Reactivity Profile of Alkyne-Substituted Boronic Acids

Alkynylboronic acids and their ester derivatives exhibit a unique reactivity profile that distinguishes them from their alkyl or aryl counterparts. acs.orgresearchgate.net As a class, they are considered stronger Lewis acids and are prone to hydrolysis, which can present challenges in their application, particularly in aqueous basic conditions required for standard Suzuki-Miyaura couplings. acs.org To overcome this instability, they are often generated in situ from a terminal alkyne, a strong base like n-butyllithium, and a borate (B1201080) ester to form an "ate-complex." rsc.orgorganic-chemistry.org This intermediate can then participate directly in cross-coupling reactions without the need for isolation. acs.orgorganic-chemistry.org

The palladium-catalyzed Suzuki-Miyaura coupling of alkynylboronic derivatives with aryl or vinyl halides is a key transformation, providing a powerful alternative to the more traditional Sonogashira coupling. acs.orgorganic-chemistry.org This method is particularly effective for coupling with unactivated or sterically hindered aryl bromides, where the Sonogashira reaction may give lower yields. acs.org Beyond cross-coupling, alkynylboronic esters have shown utility as dienophiles in cobalt-catalyzed Diels-Alder reactions, proceeding under mild conditions to form vinylboron compounds that can be further functionalized. sci-hub.se

Table 1: Key Reactions of Alkynylboronic Acids/Esters

Reaction Type Catalyst System (Example) Key Features Reference
Suzuki-Miyaura Coupling Palladium-based Forms aryl-alkyne or vinyl-alkyne bonds; often uses in situ generated "ate-complexes"; alternative to Sonogashira coupling. acs.org, organic-chemistry.org
Diels-Alder Cycloaddition Cobalt-based (e.g., [CoBr₂(dppe)]) Acts as a dienophile with 1,3-dienes to form dihydroaromatic vinylboron compounds under mild conditions. sci-hub.se
Halodeboronation Not specified Involves the activation and cleavage of the C-B bond to introduce a halogen. researchgate.net
Addition to Aldehydes/Ketones None (Direct reaction) A classical reaction of alkynylboranes to produce propargylic alcohols. acs.org

Research Trajectories and Unexplored Potential of Hex-1-yn-1-ylboronic Acid

While extensive research exists for the general class of alkynylboronic acids, specific studies focusing solely on this compound are not widely documented in prominent literature. However, its potential applications and future research directions can be confidently inferred from the established reactivity of its structural analogues and the broader class of alkynylboron reagents.

The primary and most promising research trajectory for this compound lies in its use as a coupling partner in palladium-catalyzed reactions. Its synthesis would likely follow established protocols, such as the reaction of hex-1-yne with a base and a trialkyl borate. organic-chemistry.orgvaia.com Once formed, it would be a valuable reagent for introducing the hex-1-ynyl group onto aromatic and vinylic scaffolds, a critical transformation in the synthesis of fine chemicals and pharmaceutical intermediates.

Furthermore, research involving closely related compounds provides a blueprint for other potential transformations. For instance, a study on pent-1-yn-1-yl boronic acid diisopropyl ester demonstrated its successful use in Ruthenium-catalyzed cross-dimerization reactions to create borylated-conjugated trienes. researchgate.net This suggests that this compound could be a key building block in the catalytic synthesis of complex polyene systems, which are relevant in materials science and natural product synthesis. researchgate.net The exploration of its utility in other metal-catalyzed processes, such as those involving copper, gold, or rhodium, represents a significant area of unexplored potential. researchgate.net

Table 2: Potential Research Applications for this compound

Potential Application Rationale / Analogous Reaction Potential Outcome Reference (Analogous)
Suzuki-Miyaura Cross-Coupling Established reactivity for general alkynylboronic acids. Synthesis of aryl/vinyl-substituted hexynes. acs.org, organic-chemistry.org
Ruthenium-Catalyzed Dimerization Successful dimerization of pent-1-yn-1-yl boronic ester. Formation of borylated C12-conjugated trienes. researchgate.net
Cobalt-Catalyzed Diels-Alder General reactivity of alkynylboronic esters as dienophiles. Synthesis of functionalized cyclohexadiene derivatives containing a hexynyl side chain. sci-hub.se
Petasis Borono-Mannich Reaction A multicomponent reaction involving boronic acids, amines, and carbonyls. Synthesis of highly functionalized propargyl amines. acs.org

Compound List

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
n-butyllithium
pent-1-yn-1-yl boronic acid diisopropyl ester
hex-1-yne
(2-(prop-1-yn-1-yl)phenyl)boronic acid
B-methoxy-9-borabicyclo[3.3.1]nonane
triisopropylborate
tetrabutylammonium fluoride (B91410)
o-bromotoluene
o-bromoanisole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11BO2 B14128546 Hex-1-yn-1-ylboronic acid CAS No. 1237739-81-9

Properties

CAS No.

1237739-81-9

Molecular Formula

C6H11BO2

Molecular Weight

125.96 g/mol

IUPAC Name

hex-1-ynylboronic acid

InChI

InChI=1S/C6H11BO2/c1-2-3-4-5-6-7(8)9/h8-9H,2-4H2,1H3

InChI Key

KPYOLPBVGNIVIZ-UHFFFAOYSA-N

Canonical SMILES

B(C#CCCCC)(O)O

Origin of Product

United States

Advanced Synthetic Methodologies for Hex 1 Yn 1 Ylboronic Acid and Its Congeners

Direct Borylation Strategies

Direct borylation involves the one-step formation of a carbon-boron bond at the terminal position of an alkyne. This approach is highly atom-economical and is favored for its operational simplicity.

Transition Metal-Catalyzed Direct Borylation of Terminal Alkynes

The direct C(sp)-H borylation of terminal alkynes is efficiently catalyzed by various transition metals. These reactions typically involve the reaction of a terminal alkyne with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), or a monoborane, like pinacolborane (HBpin), in the presence of a metal catalyst.

Copper catalysis is a prominent method for this transformation. For instance, the combination of a copper(I) source with a suitable ligand can catalyze the dehydrogenative borylation of terminal alkynes with HBpin. d-nb.inforsc.org A plausible mechanism involves the formation of a copper-acetylide intermediate, which then undergoes σ-bond metathesis with the boron reagent to yield the alkynylboronate and regenerate a copper-boryl species that continues the catalytic cycle. d-nb.infonih.gov

Rhodium complexes have also proven effective. Cationic rhodium(I) complexes, when used with a sacrificial hydrogen acceptor like norbornene, can promote the dehydrogenative borylation of terminal alkenes, a reaction that shares mechanistic principles with alkyne borylation. kyoto-u.ac.jp Specific rhodium-pincer complexes catalyze the addition of B₂pin₂ to alkynes, proceeding through the insertion of the alkyne into a Rh-B bond. csic.esacs.org

Manganese, an earth-abundant metal, has emerged as a sustainable alternative. A well-defined manganese(I) complex, FcbpyMn(CO)₃Br, effectively catalyzes the dehydrogenative borylation of various terminal alkynes with HBpin under mild conditions, accommodating a range of functional groups. rsc.org

Table 1: Examples of Transition Metal-Catalyzed Borylation of Terminal Alkynes

Alkyne SubstrateCatalyst SystemBoron ReagentSolventConditionsProductYieldReference
PhenylacetyleneCu(OAc)₂ / PnBu₃B₂pin₂Toluene80°C(Phenylethynyl)boronic acid pinacol (B44631) ester38% (monoborylated) d-nb.info
ArylalkynesFcbpyMn(CO)₃BrHBpinNot specifiedMildArylalkynylboronate estersGood to Excellent rsc.org
3-HexyneRh(Bpin){κ³-P,O,P-[xant(PiPr₂)₂]}B₂pin₂Not specifiedNot specifiedMixture of boryldienes and borylolefinsNot specified csic.esacs.org

Metal-Free Approaches for Alkyne Borylation

To circumvent the cost and potential toxicity of transition metals, metal-free borylation methods have been developed. These reactions often rely on organocatalysts or strong bases. researchgate.net One notable strategy is transfer borylation, where an arylboronate, such as 2-furylBcat, serves as the boron source in the presence of a catalyst like 2-mercaptothiazole. bohrium.comacs.org This system has been shown to be effective for the C-H borylation of terminal alkynes, although challenges such as product isolation and competing protodeborylation can arise. bohrium.com

Another approach utilizes strong organobases, like 2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG), to catalyze the 1,1-diborylation of terminal alkynes with reagents such as bis(2,4-dimethylpentane-2,4-glycolato)diboron (B1591011) (B₂oct₂). rsc.org While this method primarily yields diborylated products, it highlights the potential of organobase catalysis in C-B bond formation at the sp-hybridized carbon.

Stereoselective Synthesis of Alkynylboronic Acids

For the synthesis of alkynylboronic acids themselves, such as hex-1-yn-1-ylboronic acid, the linear geometry of the alkyne moiety means that cis/trans isomerism is not a factor. Therefore, stereoselectivity in this context is not a primary concern. However, the concept of stereoselectivity becomes critical when the alkynylboronic acid is used as a precursor for subsequent transformations, for instance, in the synthesis of stereodefined multisubstituted alkenes. researchgate.netnih.gov For example, the palladium-catalyzed reaction of alkynylborates with aryl halides can produce (E)-(trisubstituted alkenyl)-9-BBNs with high stereoselectivity. researchgate.net Similarly, the synthesis of tetrasubstituted alkenylboronates can be achieved stereoselectively via the lithiation and subsequent nucleophilic addition of 1,1-organodiboronates to carbonyl compounds. nih.gov

Functional Group Interconversion Approaches

These methods involve the creation of the alkynylboronic acid from a precursor that already contains either the alkyne or the boronic acid moiety.

Syntheses from Halogenated Alkynes via Organometallic Intermediates

A classic and widely used method for preparing alkynylboronic acids involves a two-step sequence starting from a 1-haloalkyne. wiley-vch.deresearchgate.net First, the 1-haloalkyne is converted into an organometallic intermediate, typically an organolithium or Grignard reagent, through metal-halogen exchange or deprotonation of the corresponding terminal alkyne. wiley-vch.demt.com This highly nucleophilic species is then trapped with an electrophilic boron reagent, most commonly a trialkyl borate (B1201080) like trimethyl borate or triisopropyl borate. wiley-vch.deuit.no Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired alkynylboronic acid. wiley-vch.degoogle.com

This method is highly versatile, allowing for the synthesis of a wide array of alkynylboronic acids by simply varying the starting alkyne. For example, hex-1-yn-1-ylmagnesium bromide can be reacted with triisopropyl borate at low temperatures, followed by hydrolysis, to yield this compound. uit.no

Table 2: Synthesis via Halogenated Alkyne Intermediates

Alkyne PrecursorOrganometallic FormationBoron ReagentConditionsProductReference
Ethynylmagnesium bromideGrignard reagentTrimethyl borateLow temperatureDibutyl acetyleneboronate wiley-vch.de
Generic R-C≡C-HFormation of Lithium acetylideTriisopropyl borateLow temperatureAlkynylboronic ester wiley-vch.de
1-Halo-1-alkynesFormation of Grignard reagentTrialkyl borateLow temperature, then hydrolysisAlkynylboronic acid google.comgoogle.com

Derivatization of Precursor Boronic Acids (e.g., Homologation Strategies)

Homologation strategies provide a pathway to alkynylboronic acids by extending the carbon chain of a precursor boronic ester. The Matteson homologation is a powerful tool for the stereoselective one-carbon extension of boronic esters. uni-saarland.dersc.orgmdpi.com This reaction typically involves reacting a boronic ester with a lithiated dihalomethane, such as (dichloromethyl)lithium, to form an α-chloroboronic ester intermediate. uni-saarland.deu-tokyo.ac.jp This intermediate can then be further manipulated. While classically used for creating chiral α-substituted alkylboronic esters, modifications of this chemistry can be envisioned for building carbon chains that could subsequently be converted to an alkyne. uni-saarland.de However, a more direct homologation to form an alkyne is less common. A more relevant functional group interconversion would involve starting with a different unsaturated boronic acid, such as an alkenylboronic acid, and transforming it, though this is often synthetically more complex than direct borylation or synthesis from a haloalkyne.

Synthesis through Rearrangement Reactions

Rearrangement reactions offer elegant and often highly stereoselective pathways to complex molecular architectures. In the context of alkynylboronic acid synthesis, pericyclic reactions, including sigmatropic rearrangements and cycloadditions, are particularly noteworthy. While direct synthesis of this compound via these methods is not extensively documented, the principles can be applied to its congeners and precursors.

Sigmatropic Rearrangements:

mdpi.comrsc.org-Sigmatropic rearrangements, such as the Wittig rearrangement, represent a powerful tool for the formation of new carbon-carbon bonds with concomitant transposition of an oxygen atom. mdpi.comorganic-chemistry.org These reactions proceed through a concerted, five-membered cyclic transition state. rsc.org For instance, the mdpi.comrsc.org-Wittig rearrangement of a propargyl ether bearing a boronate ester could theoretically lead to a functionalized allenylboronate, which might then be further transformed. The general mechanism involves the deprotonation of a carbon adjacent to the ether oxygen, followed by the rearrangement. The less stable the carbanion, the faster the rearrangement tends to occur. rsc.org

Electrocyclic Reactions:

Electrocyclic reactions, another class of pericyclic reactions, involve the formation of a sigma bond between the termini of a conjugated π-system, or the reverse ring-opening process. rsc.orgcore.ac.uk A notable strategy for the synthesis of pyridine (B92270) boronic acid derivatives involves a 6π-electrocyclization of a diborylated azatriene intermediate. nih.govlookchem.com This approach demonstrates the potential of electrocyclization in constructing complex borylated heterocycles from acyclic precursors. While a direct application to this compound is not reported, the underlying principles could inspire novel synthetic routes.

Cycloaddition Reactions:

Cycloaddition reactions provide a powerful means to construct cyclic structures with high regioselectivity and stereoselectivity. Alkynylboronates, including esters of this compound, can participate in various cycloaddition reactions to yield highly functionalized organoboron compounds. mdpi.com

For example, [4+2] cycloaddition reactions (Diels-Alder reactions) of alkynylboronates with dienes like 2-pyrones can produce substituted aryl- and heteroarylboronate esters. rsc.org Similarly, [3+2] cycloaddition reactions with 1,3-dipoles such as nitrile oxides afford isoxazoleboronic esters. chemrxiv.org Cobalt-mediated [2+2+2] cycloadditions of alkynylboronates with diynes are also effective for synthesizing fused arylboronic esters. uwindsor.ca

Table 1: Examples of Rearrangement Reactions for the Synthesis of Alkynylboronate Congeners
Rearrangement TypeReactantsProduct TypeKey Features
mdpi.comrsc.org-Wittig Rearrangement Propargyl ether with boronate esterAllenylboronateForms C-C bond with oxygen transposition. rsc.orgorganic-chemistry.org
6π-Electrocyclization Diborylated azatrienePyridine boronic acid derivativeConstructs heterocyclic boronate esters. nih.govlookchem.com
[4+2] Cycloaddition Alkynylboronate, 2-pyroneArylboronate esterForms functionalized aromatic boronates. rsc.org
[3+2] Cycloaddition Alkynylboronate, Nitrile oxideIsoxazoleboronate esterCreates heterocyclic boronate esters with high regioselectivity. chemrxiv.org
[2+2+2] Cycloaddition Alkynylboronate, DiyneFused arylboronate esterCobalt-catalyzed synthesis of complex aromatic systems. uwindsor.ca

Preparation and Utilization of Boronic Acid Protecting Groups

The inherent instability of many boronic acids, including their tendency to undergo protodeboronation and form trimeric anhydrides (boroxines), necessitates the use of protecting groups. These groups enhance stability, facilitate purification and handling, and enable sequential reactions.

Boronic acids are frequently converted to boronate esters to improve their stability and solubility in organic solvents. Diols such as pinacol, neopentyl glycol, and ethylene (B1197577) glycol are commonly used to form cyclic boronates. These esters are generally stable to a wide range of reaction conditions and can be purified by chromatography. researchgate.net

A particularly effective protecting group is N-methyliminodiacetic acid (MIDA). MIDA boronates are exceptionally stable, often crystalline, air-stable solids that are compatible with a wide range of reagents and reaction conditions, including chromatography. uit.nosigmaaldrich.comnih.gov The MIDA ligand renders the boron center sp3-hybridized, which attenuates its reactivity in cross-coupling reactions. Deprotection is typically achieved under mild basic conditions, such as aqueous sodium hydroxide (B78521) or sodium bicarbonate, to regenerate the free boronic acid. orgsyn.org This "slow-release" strategy enables iterative cross-coupling reactions.

Table 2: Common Diol Protecting Groups for Boronic Acids
Protecting DiolResulting Boronate EsterKey PropertiesTypical Deprotection Conditions
Pinacol Pinacol boronate (Bpin)Generally stable, good solubilityAcidic or basic hydrolysis
Neopentyl glycol Neopentyl glycol boronateHigh stabilityAcidic or basic hydrolysis
N-Methyliminodiacetic acid (MIDA) MIDA boronateExceptionally stable, crystalline, air-stableMild aqueous base (e.g., NaOH, NaHCO3) orgsyn.org

Potassium alkynyltrifluoroborates are another important class of protected alkynylboronic acids. They are typically crystalline, air- and moisture-stable solids that can be stored for extended periods. nih.gov Their preparation often involves the reaction of a lithium acetylide with a trialkyl borate, followed by treatment with potassium hydrogen fluoride (B91410) (KHF2). Trifluoroborates are generally less reactive than the corresponding boronic acids or esters but can be activated for cross-coupling reactions under appropriate conditions.

Amine complexes of boronic acids, formed by the coordination of an amine to the Lewis acidic boron center, can also serve as protected forms. These complexes often exhibit enhanced stability compared to the free boronic acids.

Photolabile protecting groups (PPGs) offer spatiotemporal control over the release of the active boronic acid. wikipedia.orgresearchgate.net The use of light as a "traceless" reagent for deprotection avoids the need for chemical reagents that might interfere with other functional groups in the molecule. sonar.chthieme-connect.de

A common strategy involves the use of ortho-nitrobenzyl (o-NB) derivatives. For instance, a boronic acid can be protected with a diol containing a photolabile o-nitrobenzyl group. Irradiation with UV light cleaves the protecting group and releases the free boronic acid. chemrxiv.org This method allows for the controlled release of the boronic acid in a specific area or at a specific time, which is particularly useful in materials science and biological applications.

Table 3: Advanced Protecting Groups for Alkynylboronic Acids
Protecting Group TypeExampleKey PropertiesRelease Conditions
Trifluoroborate Potassium hex-1-yn-1-yltrifluoroborateCrystalline, air- and moisture-stable solidActivated by base in cross-coupling reactions
Amine Complex (Not specifically reported for this compound)Enhanced stabilityTypically reversible with acid or heat
Photocleavable o-Nitrobenzyl-diol boronateSpatiotemporal control of releaseUV irradiation chemrxiv.org

Reactivity Mechanisms and Transformative Reactions of Hex 1 Yn 1 Ylboronic Acid

Transition Metal-Catalyzed Cross-Coupling Reactions

The utility of Hex-1-yn-1-ylboronic acid is most prominently demonstrated in transition metal-catalyzed reactions, which facilitate the formation of a diverse array of molecular architectures. The palladium-catalyzed Suzuki-Miyaura coupling is a cornerstone of this reactivity, providing a powerful method for creating C(sp)-C(sp²) bonds.

The Suzuki-Miyaura coupling is a versatile and widely used method for forming carbon-carbon bonds. researchgate.net For alkynylboronic acids such as this compound, this reaction enables the synthesis of internal alkynes, which are important structural motifs in pharmaceuticals, natural products, and materials science. The reaction typically involves the coupling of the alkynylboronic acid with an organic halide or pseudohalide in the presence of a palladium catalyst and a base. libretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgmdpi.comnih.gov

Oxidative Addition : The cycle begins with a catalytically active Pd(0) complex, which undergoes oxidative addition with an organic electrophile (e.g., an aryl halide, Ar-X). In this step, the palladium center inserts into the carbon-halogen bond, breaking it and forming a new organopalladium(II) intermediate. yonedalabs.com This process changes the oxidation state of palladium from 0 to +2. The rate of this step is influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the ligands on the palladium catalyst. nih.gov

Transmetalation : This is often the most complex and rate-determining step of the cycle. nih.gov The organopalladium(II) complex reacts with the alkynylboronic acid, which is activated by a base. The base (e.g., K₃PO₄, Cs₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻). yonedalabs.com This boronate then transfers its alkynyl group to the palladium center, displacing the halide. This transfer results in a new diorganopalladium(II) complex containing both the aryl and alkynyl moieties. researchgate.net The presence of coordinatively unsaturated palladium(II) species is considered crucial for facilitating this step. nih.gov

Reductive Elimination : In the final step, the diorganopalladium(II) complex undergoes reductive elimination. The two organic groups (aryl and alkynyl) are coupled to form the final product, an aryl-alkyne, and the Pd(0) catalyst is regenerated. libretexts.orgyonedalabs.com This step requires the two organic ligands to be in a cis orientation on the palladium center. The regenerated Pd(0) species can then enter a new catalytic cycle.

A key advantage of the Suzuki-Miyaura coupling is its broad substrate scope and high tolerance for a wide variety of functional groups. nih.gov When using this compound, the reaction is compatible with a diverse range of electrophilic partners.

Aryl Halides and Pseudohalides : The reaction works efficiently with aryl iodides, bromides, and, with modern catalysts, even less reactive aryl chlorides. Aryl triflates (pseudohalides) are also excellent coupling partners. nih.gov The reaction tolerates both electron-rich and electron-poor aromatic rings.

Heterocycles : A wide array of heterocyclic halides can be successfully coupled, which is of significant importance in medicinal chemistry. nih.govnih.gov This includes nitrogen-rich heterocycles like indazoles, benzimidazoles, pyrazoles, and indoles, which can be coupled directly without the need for protecting groups on the nitrogen atoms. nih.gov

Functional Group Tolerance : The mild reaction conditions allow for the presence of sensitive functional groups on either coupling partner. These can include esters, ketones, amides, ethers, and nitriles, making the Suzuki-Miyaura coupling ideal for late-stage functionalization in complex molecule synthesis.

Below is a representative table illustrating the scope of the Suzuki-Miyaura coupling with alkynylboronic acids and various coupling partners.

Alkynylboronic Acid PartnerElectrophilic PartnerCatalyst SystemBaseSolventYield (%)
This compound4-IodoanisolePd(PPh₃)₄K₂CO₃Toluene/H₂O92
This compound3-BromopyridinePd(OAc)₂ / SPhosK₃PO₄Dioxane88
This compound4-ChlorobenzonitrilePd₂(dba)₃ / XPhosK₃PO₄n-Butanol85
This compoundPhenyl triflatePd(PPh₃)₄Cs₂CO₃THF90
This compound6-ChloroindazoleP1 PrecatalystK₃PO₄Dioxane/H₂O89

This table is illustrative, based on typical conditions and outcomes for Suzuki-Miyaura couplings of alkynylboronic acids as reported in the literature.

The evolution of palladium catalysts has been central to expanding the scope and efficiency of the Suzuki-Miyaura reaction. The choice of ligand coordinated to the palladium center is critical, as it influences the catalyst's stability, solubility, and reactivity. nih.gov

Early catalysts often relied on triphenylphosphine (B44618) (PPh₃), which is effective for reactive substrates like aryl iodides and bromides. libretexts.org However, for more challenging substrates, such as sterically hindered partners or less reactive aryl chlorides, more sophisticated ligands are required.

The development of bulky and electron-rich dialkylbiaryl phosphine (B1218219) ligands (e.g., SPhos, XPhos, JohnPhos) by the Buchwald group revolutionized the field. nih.gov These ligands promote the key steps of the catalytic cycle:

Facilitating Oxidative Addition : Their electron-rich nature increases the electron density on the palladium center, which promotes the oxidative addition step, particularly with less reactive C-Cl bonds.

Promoting Reductive Elimination : Their steric bulk favors the formation of coordinatively unsaturated intermediates that are primed for reductive elimination, accelerating the final product-forming step.

The use of pre-formed palladium complexes, or precatalysts, which are stable and easily handled, has also simplified the application of these advanced catalyst systems. nih.gov

While palladium is the most common metal for Suzuki-Miyaura couplings, other transition metals, such as rhodium, have been developed for specific applications, most notably for asymmetric transformations. Rhodium-catalyzed asymmetric Suzuki-Miyaura reactions are powerful tools for constructing enantioenriched molecules, typically by forming C(sp²)-C(sp³) bonds. echemi.comnih.gov

In these reactions, a chiral ligand coordinates to the rhodium center, creating a chiral environment that directs the stereochemical outcome of the coupling. The reaction often involves the coupling of an arylboronic acid with a racemic or prochiral substrate, such as an allylic halide. nih.gov The catalyst can selectively react with one enantiomer of a racemic starting material or add to a prochiral substrate in a stereoselective manner, leading to a product with high enantiomeric excess.

The mechanism is believed to involve the transmetalation of the aryl group from the boronic acid to the rhodium(I) center as a likely first step. echemi.com Subsequent steps involving the allylic partner lead to the formation of the C-C bond with control over the new stereocenter. The choice of the chiral ligand (e.g., chiral bisphosphines) is paramount for achieving high levels of enantioselectivity. nih.gov

Recently, a novel variation of the Suzuki-Miyaura reaction has been developed that enables the formation of carbon-nitrogen (C-N) bonds instead of carbon-carbon bonds. snnu.edu.cnnih.gov This "aminative Suzuki-Miyaura coupling" effectively merges the substrate pools of the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. researchgate.net

The transformation couples an aryl halide with a boronic acid in the presence of an amination reagent, such as an O-phosphinylhydroxylamine derivative. snnu.edu.cn The reaction proceeds via a palladium-catalyzed cycle that incorporates a formal nitrene insertion, ultimately yielding a diarylamine (C-N-C linked) product instead of a biaryl (C-C linked). researchgate.net

Mechanistic studies suggest a flexible sequence of bond-forming events. snnu.edu.cn The success of this reaction relies on a careful balance of reactivity, often requiring bulky ancillary phosphine ligands on the palladium catalyst. These ligands can modulate the rates of the traditional Suzuki pathway (transmetalation and reductive elimination) to allow for the nitrogen insertion process to occur efficiently. The reaction shows broad compatibility with various functional groups, aryl halides, and boronic acids, suggesting its potential applicability to alkynylboronic acids like this compound for the synthesis of N-alkynyl amines. snnu.edu.cnnih.gov

Other Cross-Coupling Modalities

Beyond the more common palladium-catalyzed reactions, alkynylboronic acids, including by extension this compound, are capable of participating in other important cross-coupling transformations. These alternative methods, which may use other metals or no metal at all, expand the synthetic utility of this class of compounds.

Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling (also known as the Chan-Evans-Lam or CEL coupling), provide a powerful method for the formation of carbon-heteroatom bonds. wikipedia.orgnih.gov This reaction typically involves the coupling of an organoboronic acid with an amine or an alcohol to form the corresponding N- or O-arylated/alkenylated product. wikipedia.org The reaction is advantageous due to its mild conditions, often proceeding at room temperature and being tolerant of air and moisture. wikipedia.orgorganic-chemistry.org

The generally accepted mechanism for the Chan-Lam coupling involves the formation of a copper(II) complex which then undergoes ligand exchange with the amine or alcohol. Transmetalation with the boronic acid forms a copper(III) intermediate. Subsequent reductive elimination yields the desired C-N or C-O bond and regenerates a copper(I) species, which is then reoxidized to copper(II) by an oxidant (often atmospheric oxygen) to complete the catalytic cycle. wikipedia.org

While the majority of Chan-Lam reactions utilize aryl or vinylboronic acids, the methodology has been extended to include other organoboron reagents. researchgate.net The use of alkynylboronic acids in copper-promoted C-N and C-O cross-couplings allows for the synthesis of ynamides and ynol ethers, respectively. These products are valuable intermediates in further synthetic transformations. The reaction conditions are generally similar to those used for other boronic acids, typically employing a copper(II) salt like Cu(OAc)₂, a base, and often a ligand such as pyridine (B92270). wikipedia.org

Table 1: General Conditions for Copper-Promoted Cross-Coupling of Alkynylboronic Acids

ComponentExample/Typical ConditionsPurpose
Copper Source Cu(OAc)₂, Cu(OTf)₂Catalyst
Boronic Acid Alkynylboronic acid (e.g., this compound)Alkynyl group donor
Nucleophile Amines (R₂NH), Alcohols (ROH)Forms C-N or C-O bond
Base Pyridine, Et₃N, K₂CO₃Activates nucleophile and facilitates catalyst turnover
Solvent CH₂Cl₂, MeCN, TolueneReaction medium
Atmosphere Often open to airOxygen can act as the terminal oxidant

In recent years, there has been a growing interest in developing cross-coupling reactions that avoid the use of transition metals, driven by concerns about cost, toxicity, and sustainability. rsc.orgdntb.gov.ua Several methods for the transition-metal-free C-C bond formation using aryl-, alkenyl-, and alkynylboronic acids have emerged. rsc.org These reactions often require activation of the boronic acid or the coupling partner through alternative means.

For alkynylboronic acids, transition-metal-free couplings can be achieved under specific conditions. For example, reactions with certain electrophiles can proceed via the formation of a nucleophilic "ate" complex. The addition of a base to the boronic acid generates a more nucleophilic boronate species, which can then attack a suitable electrophile.

Another strategy involves the reaction of alkynylboronic acids with electron-deficient systems. For instance, the conjugate addition of boronic acids to α,β-unsaturated compounds can be promoted without a transition metal catalyst, sometimes using a Lewis acid or a specific activating agent. rsc.org While less common than their metal-catalyzed counterparts, these methods offer a complementary approach for the construction of carbon-carbon bonds. researchgate.net

Stereoselective Addition Reactions

This compound can also be expected to participate in stereoselective addition reactions, where the alkynyl group is transferred to an electrophilic carbon center, creating new stereocenters with high levels of control.

The Petasis Boron-Mannich (PBM) reaction is a versatile multi-component reaction that combines a carbonyl compound (often an aldehyde), an amine, and an organoboronic acid to produce highly substituted amines. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for the synthesis of complex molecules, including unnatural α-amino acids and other biologically relevant compounds. organic-chemistry.orgorganic-chemistry.org

The mechanism of the Petasis reaction is understood to proceed through a series of equilibrium steps. organic-chemistry.org Initially, the amine and the aldehyde condense to form a carbinolamine, which then dehydrates to generate an electrophilic iminium ion. The key step involves the interaction of this iminium ion with the boronic acid.

The Petasis reaction is a highly valued method for the synthesis of structurally diverse and highly functionalized amines. semanticscholar.orgnih.gov A key advantage of the PBM reaction is the broad substrate scope and functional group tolerance. wikipedia.org

Traditionally, the Petasis reaction has been most successful with vinyl- and arylboronic acids. wikipedia.org The use of alkylboronic acids has been more challenging due to the lower propensity for the alkyl group to migrate. nih.gov However, recent advancements have expanded the scope to include unactivated alkyl boronates through photoredox-catalyzed radical-based mechanisms. nih.govorganic-chemistry.org In some of these newer methods, functional groups like a terminal alkyne have been shown to be tolerated on the alkyl boronate component, indicating the robustness of the reaction.

While the direct use of alkynylboronic acids like this compound as the primary nucleophilic partner in the Petasis reaction is not as extensively documented as for aryl or vinyl analogs, their participation would lead to the formation of valuable propargylamines. These structures are important building blocks in medicinal chemistry and materials science. The successful expansion of the Petasis reaction to include various types of boronic acids suggests that conditions could be developed to incorporate alkynylboronic acids efficiently. organic-chemistry.org

Table 2: Components of the Petasis Boron-Mannich Reaction

ComponentRoleExamples
Amine NucleophilePrimary and secondary amines, anilines, hydrazines organic-chemistry.org
Carbonyl ElectrophileAldehydes (especially α-hydroxy aldehydes), glyoxylic acid wikipedia.orgorganic-chemistry.org
Boronic Acid Nucleophilic Group DonorAryl-, vinyl-, and some alkylboronic acids wikipedia.orgnih.gov
Product Highly Functionalized Amineα-Amino acids, β-amino alcohols, propargylamines (hypothetical)

Rhodium-Catalyzed Additions to Unsaturated Systems (Alkenes, Alkynes, Carbonyl Compounds)

Rhodium-catalyzed additions of organoboronic acids to unsaturated systems represent a robust methodology for carbon-carbon bond formation. nih.govcore.ac.uk These reactions can be applied to a wide range of substrates, including alkenes, alkynes, and carbonyl compounds, demonstrating broad functional group tolerance. nih.govorganic-chemistry.orgorganic-chemistry.org

The general mechanism for the rhodium-catalyzed conjugate addition of an organoboronic acid to an α,β-unsaturated carbonyl compound involves a catalytic cycle with three key intermediates: a hydroxyrhodium complex, an organorhodium species, and an oxa-π-allylrhodium (rhodium-enolate) complex. wiley-vch.de The cycle is initiated by the transmetalation of the boronic acid with a hydroxo-rhodium species. organic-chemistry.orgwiley-vch.de Subsequent insertion of the unsaturated substrate into the organo-rhodium bond is followed by hydrolysis or protonolysis to release the product and regenerate the active catalyst. wiley-vch.de The presence of a base is often crucial for the formation of the active Rh-OH species, which facilitates the transmetalation step. organic-chemistry.org

While extensively studied for aryl- and alkenylboronic acids, the application of this compound in rhodium-catalyzed additions to unsaturated systems is a promising area for further exploration. The rhodium-catalyzed addition of alkynes to activated ketones and aldehydes has been reported, providing a route to tertiary alkynyl alcohols under mild conditions. researchgate.net

The following table summarizes the types of unsaturated systems that undergo rhodium-catalyzed additions with organoboronic acids and the resulting products.

Table 2: Rhodium-Catalyzed Additions of Organoboronic Acids to Unsaturated Systems
Unsaturated System Product Type
α,β-Unsaturated Ketones β-Substituted Ketones
α,β-Unsaturated Amides β-Aryl Amides
Aldehydes Secondary Alcohols
Ketones Tertiary Alcohols

Allylboration and Propargylboration with Related Boronates

While specific examples involving this compound in allylboration and propargylboration are not extensively detailed, related alkynyl boronates are known to participate in such reactions. A notable example is a three-component reaction that couples alkynyl boronates, diazo compounds, and ketones in the presence of chiral organocatalysts. This process proceeds through a homologation-allylboration sequence with high selectivity under mild conditions.

Addition to N-Acyliminium Ions

The addition of organoboronic acids to N-acyliminium ions, often in a Petasis-type reaction, is a powerful method for the synthesis of α-substituted amines and their derivatives. nih.govrsc.orgresearcher.life N-acyliminium ions, which are highly reactive electrophiles, can be generated in situ and trapped by various nucleophiles. nih.govwikipedia.org The Petasis reaction, in its three-component format, involves the reaction of an amine, a carbonyl compound, and an organoboronic acid. organic-chemistry.orgwikipedia.org

The diastereoselective addition of aryl- and alkenylboronic acids to cyclic N-acyliminium ions has been demonstrated to produce 2,3-disubstituted piperidines with high levels of stereocontrol. rsc.orgresearcher.life The mechanism is believed to proceed through the formation of an ate complex between the boronic acid and a hydroxyl group on the N-acyliminium ion precursor, followed by an intramolecular transfer of the organic group from boron to the iminium carbon. wikipedia.org This strategy has been applied to the synthesis of biologically active compounds, such as the neurokinin NK1 receptor antagonist (±)-L-733,060. rsc.orgresearcher.life

The extension of this methodology to include alkynylboronic acids like this compound would provide a direct route to propargylamines and related structures.

Radical Reactions and Photoredox Catalysis

The engagement of this compound in radical reactions, particularly through photoredox catalysis, opens up new avenues for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

This compound as a Precursor for Alkynyl Radicals

Alkylboronic acids have been established as effective precursors for the generation of alkyl radicals under photoredox conditions. nih.gov However, their utility can be limited by their high oxidation potentials. nih.gov Various activation methods have been developed to overcome this limitation, enabling their participation in a wide range of radical-mediated transformations. nih.gov

The generation of alkynyl radicals from alkynylboronic acids is a plausible extension of this chemistry. Photoredox-catalyzed reactions provide a mild and efficient means to generate these highly reactive intermediates. The selective functionalization of unactivated C-H bonds at positions distal to functional groups has been achieved through radical cascade strategies involving the generation of electrophilic amidyl radicals and their subsequent transposition via a 1,5-hydrogen atom transfer (HAT), leading to remote alkynylation. researchgate.net This suggests that alkynyl radicals can be effectively generated and trapped in a controlled manner.

Activation Methods for Radical Generation (e.g., Amide-Based Activation, Bromine Radicals)

Several strategies have been developed to activate boronic acids for radical generation. One such method involves the use of bromine radicals. nih.govresearchgate.netrsc.org In a photocatalyzed process, a bromine radical can be formed in situ, which then interacts with the empty p-orbital of the boronic acid. nih.govresearchgate.net This interaction facilitates a radical transfer event, leading to the formation of an alkyl or, presumably, an alkynyl radical. nih.govresearchgate.net This halogen radical transfer (XRT) mechanism provides an alternative pathway for boronic acid activation that does not rely on tuning the oxidation potential through solvent effects or Lewis acid-base interactions. nih.govresearchgate.net

Amide-based activation is another potential strategy, although it is more commonly associated with directing C-H functionalization via amidyl radicals. researchgate.net In such cases, an N-allylsulfonyl moiety can serve as a precursor to a nitrogen-centered radical, which then undergoes an intramolecular 1,5-hydrogen atom transfer to generate a carbon-centered radical. researchgate.net The interplay between amide functionalities and boronic acids in promoting radical generation is an area of active investigation. Additionally, base-promoted synthesis of amides from ynones and aliphatic amines has been developed, showcasing the reactivity of alkynyl carbonyl compounds. rsc.org Visible-light-mediated radical reactions have also been extensively used for amide synthesis. nih.gov

The following table provides a summary of activation methods for radical generation from boronic acids.

Table 3: Activation Methods for Radical Generation from Boronic Acids
Activation Method Key Features
Bromine Radical Involves a halogen radical transfer (XRT) mechanism. The bromine radical interacts with the empty p-orbital of the boronic acid.
Amide-Based Often involves the generation of an amidyl radical which can lead to remote C-H functionalization via 1,5-HAT.

Cycloaddition Reactions Involving the Alkynyl Moiety

The alkynyl moiety of this compound serves as a versatile partner in various cycloaddition reactions, enabling the construction of diverse cyclic and heterocyclic frameworks. These reactions are of significant interest in synthetic organic chemistry for their ability to form multiple carbon-carbon or carbon-heteroatom bonds in a single, often stereocontrolled, step.

One of the most prominent classes of cycloaddition reactions for alkynes is the [4+2] cycloaddition, or Diels-Alder reaction. In this reaction, a conjugated diene reacts with a dienophile (the alkyne) to form a six-membered ring. While simple alkynes can act as dienophiles, the presence of the boronic acid group in this compound can influence the reactivity and regioselectivity of the reaction. Alkynylboronic esters, which are closely related to this compound, have been shown to be effective dienophiles in cobalt-catalyzed Diels-Alder reactions. organic-chemistry.org This catalytic approach allows the reaction to proceed under milder conditions compared to thermal reactions and often with high regioselectivity. organic-chemistry.org For instance, the reaction of an alkynyl pinacol (B44631) boronic ester with isoprene (B109036) predominantly yields the regioisomer where the methyl group and the boronic ester have a meta relationship in the resulting aromatic product after oxidation. organic-chemistry.org

Another significant cycloaddition reaction involving the alkynyl group is the 1,3-dipolar cycloaddition. This reaction involves a 1,3-dipole reacting with a dipolarophile (the alkyne) to form a five-membered heterocyclic ring. wikipedia.org A well-known example is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, which yields a 1,2,3-triazole. wikipedia.org This reaction can be performed thermally, often resulting in a mixture of regioisomers, or catalyzed by copper(I), which typically affords the 1,4-disubstituted triazole with high regioselectivity. wikipedia.org The boronic acid functionality in this compound can participate in these reactions, leading to the formation of boryl-substituted triazoles.

Furthermore, alkynylboronates have been demonstrated to undergo cycloaddition with sydnones, providing a highly regioselective route to pyrazole (B372694) boronic esters. nih.gov These reactions highlight the utility of the alkynylboronic acid motif in the synthesis of complex heterocyclic structures.

The following table summarizes representative cycloaddition reactions involving alkynylboronates, which serve as models for the reactivity of this compound.

Reaction TypeReactantsCatalyst/ConditionsProduct TypeKey Features
[4+2] Cycloaddition (Diels-Alder)Alkynylboronic ester + DieneCobalt(I) catalystBorylated cyclohexadiene derivativesHigh regioselectivity, mild reaction conditions. organic-chemistry.org
1,3-Dipolar Cycloaddition (Huisgen)Alkynylboronic acid + AzideThermal or Cu(I) catalystBorylated 1,2,3-triazolesThermal reaction may give regioisomeric mixtures; Cu(I) catalysis is highly regioselective for the 1,4-isomer. wikipedia.org
1,3-Dipolar CycloadditionAlkynylboronate + SydnoneThermalBorylated pyrazolesHighly regioselective synthesis of substituted pyrazoles. nih.gov

Chemoselective and Regioselective Transformations

The presence of both a reactive alkynyl group and a boronic acid functionality in this compound allows for a range of chemoselective and regioselective transformations. These selective reactions are crucial for the synthesis of complex molecules where specific functional groups must react in the presence of others.

Chemoselectivity refers to the preferential reaction of one functional group over another. In the context of this compound, a key example of chemoselectivity is observed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The boronic acid moiety can selectively react with an aryl or vinyl halide in the presence of the alkyne, provided the reaction conditions are carefully controlled. This allows for the formation of a new carbon-carbon bond at the boron-bearing carbon, leaving the triple bond intact for subsequent transformations. The chemoselectivity in Suzuki-Miyaura reactions can be influenced by controlling the speciation of the boronic acid. nih.gov

Regioselectivity , the preference for bond formation at one position over another, is particularly relevant in addition reactions to the alkyne moiety of this compound. A prime example is the hydroboration of the alkyne. The addition of a borane (B79455) (B-H bond) across the triple bond can, in principle, lead to two different regioisomers. The regiochemical outcome is highly dependent on the hydroboration reagent and the catalyst used. For terminal alkynes, hydroboration typically proceeds with high regioselectivity to place the boron atom at the terminal carbon (anti-Markovnikov addition), especially when bulky boranes are employed. chemistrysteps.com This regioselectivity is driven by steric factors, minimizing repulsion between the bulky alkyl groups on the borane and the substituent on the alkyne. chemistrysteps.com Metal-catalyzed hydroboration reactions can also exhibit high regioselectivity, which can sometimes be controlled by the choice of catalyst and boron source. rsc.org

The following interactive data table provides examples of chemoselective and regioselective reactions that are characteristic of compounds like this compound.

TransformationReactantsReagent/CatalystSelectivityProductKey Research Finding
Suzuki-Miyaura CouplingThis compound + Aryl HalidePd catalyst, BaseChemoselective1-Aryl-hex-1-yneThe boronic acid group selectively couples, leaving the alkyne untouched. nih.gov
HydroborationThis compound + Borane (e.g., 9-BBN)-Regioselective(E)-1-(Dihydroxyboryl)-1-(boryl)hex-1-eneThe hydroboration of terminal alkynes with bulky boranes shows high anti-Markovnikov regioselectivity. chemistrysteps.com
Catalytic HydroborationInternal Alkyne + PinacolboraneFeH(CO)(NO)(Ph3P)2RegioselectiveVinylboronateThe regioselectivity of iron-catalyzed hydroboration of internal alkynes can be controlled by the boron source. rsc.org

Catalytic Applications and Mechanistic Insights

Organocatalysis Utilizing Hex-1-yn-1-ylboronic Acid Derivatives

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has gained significant traction as a powerful synthetic tool. nih.gov Within this field, derivatives of alkynylboronic acids, such as this compound, have been employed in various transformations, most notably in enantioselective conjugate additions. mdpi.comacs.org These reactions are crucial for the construction of chiral molecules, which are of paramount importance in medicinal chemistry and materials science. mdpi.com

Lewis Acidity of Boronic Acids in Catalytic Cycles

The catalytic activity of boronic acids is intrinsically linked to their Lewis acidic nature. nih.gov The boron atom in this compound possesses a vacant p-orbital, allowing it to accept a pair of electrons from a Lewis base. This interaction is central to its catalytic function. In many reactions, the boronic acid activates a substrate, such as an α,β-unsaturated ketone, by coordinating to its carbonyl oxygen. This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the enone, making it more susceptible to nucleophilic attack. researchgate.net

The Lewis acidity of boronic acids can be tuned by the substituents attached to the boron atom. While studies have shown that substituents on flanking aromatic rings can influence Lewis acidity through polar-π interactions and solvation effects, the direct influence of the alkynyl group in this compound contributes to its specific reactivity profile. nih.gov In some catalytic cycles, the boronic acid is not the direct catalyst but is converted in situ into a more reactive species. For instance, in the presence of a diol ligand like BINOL, a boronate ester is formed. This resulting species can be a highly Lewis acidic and can strongly coordinate with the substrate, thereby facilitating the reaction. acs.org

Development of Chiral Organocatalysts

A significant area of research has been the development of chiral organocatalysts derived from or used in conjunction with alkynylboronic acids for asymmetric synthesis. Chiral diols, particularly BINOL (1,1'-bi-2-naphthol) and its derivatives, have proven to be highly effective catalysts for the enantioselective conjugate addition of alkynylboronic acids and their corresponding trifluoroborate salts to various acceptors. mdpi.comacs.orgresearchgate.net

The general strategy involves the in-situ formation of a chiral boronate ester between the alkynylboronic acid and the chiral diol catalyst. This chiral boronate then reacts with the substrate, for example an α,β-unsaturated ketone or imine, to deliver the alkynyl group in a stereocontrolled manner. The enantioselectivity of these reactions is dictated by the chiral environment created by the catalyst. researchgate.netnih.gov The structure of the chiral catalyst is crucial, with modifications to the BINOL backbone, such as the introduction of electron-withdrawing groups or crown ethers, being explored to enhance enantioselectivity. acs.org

Catalyst TypeApplicationKey Features
BINOL DerivativesEnantioselective conjugate addition of alkynylboronates to enones and enals. mdpi.comForms a chiral boronate ester in situ, creating a chiral environment for the reaction. nih.gov
Aza-crown ether-derived BINOLsAsymmetric Michael addition of alkenylboronic acids to α,β-unsaturated ketones. acs.orgEnhanced enantioselectivity compared to parent BINOL catalysts. acs.org
Tartaric Acid DerivativesEnantioselective conjugate addition of alkenylboronic acids to enones. nih.govA class of chiral diol catalysts used to induce enantioselectivity. nih.gov

Activation Mechanisms in Boronic Acid-Catalyzed Processes

The activation of substrates by boronic acid catalysts can proceed through several distinct mechanisms, which are often dependent on the specific reactants and conditions. rsc.org A primary mode of activation involves the Lewis acidity of the boron center, as discussed previously. This electrophilic activation of a substrate, such as a carbonyl compound, renders it more reactive towards a nucleophile. researchgate.net

Another important mechanism involves the formation of a covalent adduct between the boronic acid and a hydroxyl group on the substrate or in an alcohol solvent. This can lead to the generation of a more potent Brønsted acid in situ. For example, the interaction of boronic acids with hexafluoroisopropanol (HFIP) has been shown to generate a strong Brønsted acid, which then acts as the true catalyst. nih.gov This highlights the crucial role the solvent can play in dictating the operative catalytic pathway.

In the context of enantioselective additions, the mechanism involves the formation of a chiral boronate ester. This species then coordinates to the substrate, often an enone, forming a Lewis acid/base adduct. The subsequent intramolecular transfer of the alkynyl group from the boron to the β-position of the enone proceeds through a highly organized transition state, which is responsible for the observed stereoselectivity. acs.org Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating these transition states and rationalizing the stereochemical outcomes. nih.gov

Multimetallic and Cooperative Catalysis Involving Alkynylboronic Acids

To achieve more challenging transformations or to enhance reactivity and selectivity, multimetallic and cooperative catalytic systems are increasingly being explored. rsc.org In such systems, two or more catalysts work in concert to promote a reaction. While specific examples focusing solely on this compound are not prevalent in the reviewed literature, the principles of cooperative catalysis with other boronic acids can be extrapolated.

One example of cooperative catalysis involves the use of an arylboronic acid with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) to catalyze the dehydrative condensation between carboxylic acids and amines. rsc.orgnih.gov In this system, the boronic acid activates the carboxylic acid by forming a mixed anhydride, and the DMAPO acts as a nucleophilic catalyst to further enhance the reactivity.

In the realm of metal catalysis, cooperative systems where a transition metal complex and a Lewis acid, such as a boronic acid derivative, work together have been developed. For instance, a cobalt-diphosphine complex in conjunction with a Lewis acid like AlMe₃ has been used for the hydrocarbofunctionalization of alkynes. chemrxiv.org While not directly involving an alkynylboronic acid as a catalyst, these examples showcase the potential for developing cooperative systems where an alkynylboronic acid could play a key role, either as a catalyst or a reagent activated by another catalyst.

Influence of Catalyst and Ligand Structure on Reaction Outcomes

The structure of the catalyst and any associated ligands has a profound impact on the outcome of reactions involving alkynylboronic acids, particularly in terms of reactivity and selectivity. In enantioselective catalysis, the chiral ligand is the primary determinant of the stereochemical outcome. For BINOL-based catalysts, modifications at the 3,3'-positions have been shown to significantly influence the enantioselectivity of conjugate additions. mdpi.comresearchgate.net

The electronic properties of the catalyst are also critical. For instance, in the conjugate addition of boronic acids to heteroaryl enones, highly electron-deficient chiral BINOL catalysts have been shown to provide higher enantioselectivities. acs.org This is attributed to the increased Lewis acidity of the resulting boronate ester, which leads to stronger coordination with the substrate and a more organized transition state.

In transition metal-catalyzed reactions where alkynylboronic acids are used as reagents, the ligand on the metal center plays a crucial role. For example, in ruthenium-catalyzed cross-dimerization reactions, the choice of ligand can influence the efficiency and stereoselectivity of the transformation. researchgate.net Similarly, in palladium-catalyzed cross-coupling reactions, the structure of the phosphine (B1218219) ligand can have a dramatic effect on the reaction rate and the range of suitable substrates.

Catalyst/Ligand FeatureInfluence on Reaction OutcomeExample Reaction
3,3'-Substituents on BINOLDetermines enantioselectivity in conjugate additions. mdpi.comresearchgate.netAsymmetric conjugate addition of alkynylboronates. researchgate.net
Electron-withdrawing groups on catalystIncreases Lewis acidity and enhances enantioselectivity. acs.orgConjugate addition to heteroaryl enones. acs.org
Ligand on transition metalAffects reactivity and selectivity in cross-coupling reactions. researchgate.netRuthenium-catalyzed cross-dimerization. researchgate.net

Advanced Synthetic Applications and Materials Science Context

Construction of Architecturally Complex Organic Molecules

The strategic incorporation of hex-1-yn-1-ylboronic acid into synthetic pathways provides access to intricate molecular frameworks, including diverse heterocyclic and polycyclic systems. Its utility is particularly notable in reactions that build carbon-carbon and carbon-heteroatom bonds with high precision.

This compound derivatives are valuable precursors for constructing a variety of heterocyclic compounds. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to create the foundational bonds for subsequent cyclization. soton.ac.uk The synthesis of novel polyheterocyclic systems, including thienoacenes and furanoacenes, often relies on a strategy involving Sonogashira and Suzuki cross-couplings to assemble precursors that then undergo base-catalyzed cycloisomerisation. soton.ac.uk

A notable application involves the ruthenium-catalyzed cross-dimerization of alkynylboronic esters with dienes. For instance, the reaction of a pent-1-yn-1-yl boronic acid diisopropyl ester (an analogue of this compound) with methyl (E)-pentadienoate, catalyzed by a Ru(0) complex, yields a borylated-conjugated triene. researchgate.net These trienes are highly versatile intermediates that can be used in subsequent cross-coupling reactions or cyclizations to form complex heterocyclic structures. researchgate.net Furthermore, rhodium-catalyzed dearomatization reactions using boronic acids have been developed for the regio- and enantioselective synthesis of N-alkyl dihydropyridines, which are important intermediates for nitrogen-containing heterocycles. auburn.edu The development of accelerated "click reactions" in microdroplets using boronic acids and amines also opens new avenues for the rapid synthesis of heterocycles like diazaborines. bohrium.com

Reaction TypeCatalyst SystemBoronic Acid DerivativeResulting Heterocyclic ClassRef
Cross-Dimerization[Ru(naphthalene)(cod)]Pent-1-yn-1-yl boronic acid diisopropyl esterBorylated-conjugated trienes researchgate.net
Suzuki/Sonogashira & CycloisomerisationPalladium catalystsGeneral Alkynylboronic AcidsThienoacenes, Furanoacenes soton.ac.uk
Nucleophilic DearomatizationRhodium catalystsGeneral Boronic AcidsN-Alkyl Dihydropyridines auburn.edu
Accelerated Click ReactionNone (Microdroplets)Phenylboronic AcidsDiazaborines, Thiazolidines bohrium.com

The construction of fused and bridged ring systems is a significant challenge in organic synthesis, and alkynylboronic acids provide a powerful tool for this purpose. The synthesis of polycyclic aromatic hydrocarbons (PAHs) can be achieved using strategies similar to those for heterocycles, employing palladium-catalyzed cross-coupling reactions to build complex precursors that are subsequently cyclized. soton.ac.uk A direct example involves the use of 2-(Hex-1-yn-1-yl)-1,1'-biphenyl as a key intermediate in the synthesis of novel polyaromatic hydrocarbons. soton.ac.uk

Annulated structures, such as bicyclo[3.1.0]hexanes, can be accessed through intramolecular cyclopropanation. thieme-connect.com This method involves a Matteson homologation of an alkenylboronic ester, followed by a one-pot intramolecular cyclopropanation to form the fused bicyclic system. thieme-connect.com The ability to form such strained ring systems highlights the utility of organoboron intermediates in creating architecturally complex, three-dimensional scaffolds. thieme-connect.com

The modularity and efficiency offered by reactions involving this compound and its congeners make them highly valuable in the context of total synthesis. A key strategy is the use of iterative cross-coupling, where stable boronate ester building blocks are sequentially coupled to construct complex carbon skeletons. researchgate.net This approach has been successfully applied to the synthesis of polyene natural products, demonstrating that even long polyene chains can be assembled efficiently using the Suzuki-Miyaura reaction. researchgate.net The stability of the intermediate polyenylboronate esters is crucial for the success of these multi-step sequences. researchgate.net

Generation of Chiral Building Blocks

Beyond the construction of complex skeletons, this compound serves as a prochiral starting material for generating valuable chiral building blocks. The development of asymmetric catalytic methods allows for the transformation of these simple precursors into enantiomerically enriched products, which are crucial for the pharmaceutical industry.

Enantioselective synthesis using boronic acids is often achieved through the synergistic action of multiple catalysts. nih.gov The combination of transition metal catalysis (e.g., copper) and chiral amine organocatalysis enables reactions such as the enantioselective α-alkenylation of aldehydes with boronic acids. nih.gov This dual-catalysis approach activates both the nucleophile and the electrophile simultaneously, facilitating bond formation with high stereocontrol. nih.gov

Furthermore, stereodivergent synthesis, which allows for the selective formation of any possible stereoisomer of a product with multiple stereocenters, has been demonstrated using organoboron reagents. diva-portal.org By varying the E/Z geometry of γ,γ-disubstituted allylboronic acids (accessible from alkynyl precursors), it is possible to synthesize products with up to three contiguous stereocenters with controlled stereochemistry. diva-portal.orgdiva-portal.org These methodologies frequently employ BINOL-type organocatalysts to induce chirality. diva-portal.orgdiva-portal.org

Asymmetric MethodCatalytic SystemKey FeatureOutcomeRef
Synergistic CatalysisCopper (II) + Chiral AmineDual activation of aldehyde and boronic acidEnantioselective α-alkenylation nih.gov
Stereodivergent SynthesisBINOL-type OrganocatalystControl of reagent (allylboron) geometryAccess to all diastereomers of products with multiple stereocenters diva-portal.orgdiva-portal.org
Asymmetric HomologationBINOL-type OrganocatalystHomologation of olefinic boronic acidsα-Chiral allylboronic acids diva-portal.org

Chiral α-amino acid derivatives are of immense importance as they are fundamental components of many bioactive compounds and pharmaceuticals. nih.gov Alkynylboronic acids are precursors to allenylboronic acids, which are key reagents in the enantioselective synthesis of sterically hindered chiral α-amino acid derivatives. diva-portal.orgdiva-portal.org Copper-catalyzed propargylboration of hydrazonoesters is one such metal-free approach that provides access to these valuable compounds. diva-portal.org

Another powerful method is the Petasis multicomponent reaction, which couples a boronic acid, an amine, and a carbonyl derivative (like glyoxylic acid) to form α-amino acids. acs.org This reaction can proceed with high levels of diastereoselectivity and enantioselectivity. acs.org Additionally, copper-catalyzed N-alkylation has been established as a route for the enantioselective synthesis of α-aminoboronic acid derivatives themselves, which are potent bioisosteres of natural amino acids. nih.gov This process involves the coupling of a carbamate (B1207046) with a racemic α-chloroboronate ester using a chiral copper catalyst. nih.gov The rhodium-catalyzed asymmetric hydroboration of α-arylenamides also provides a direct route to α-amino tertiary boronic esters with excellent enantioselectivities (up to 99% ee). nih.gov

Synthetic MethodCatalysisKey ReactantsProductRef
PropargylborationOrganocatalysis (BINOL-type)Allenylboronic acids, HydrazonoestersSterically encumbered chiral α-amino acid derivatives diva-portal.org
Copper-Catalyzed N-AlkylationChiral Copper CatalystCarbamate, Racemic α-chloroboronate esterEnantioenriched α-aminoboronic acid derivatives nih.gov
Petasis ReactionNone or Lewis AcidBoronic acid, Amine, Glyoxylic acidα-Amino acid derivatives acs.org
Asymmetric HydroborationRhodium/BI-DIMEα-Arylenamides, (Bpin)₂α-Amino tertiary boronic esters nih.gov

Bioconjugation and Chemical Biology Applications of this compound

This compound and its derivatives have emerged as valuable tools in the fields of bioconjugation and chemical biology. Their unique reactivity allows for the precise modification of complex biomolecules, enabling detailed studies of biological systems. The alkyne functionality provides a versatile handle for a variety of coupling reactions, while the boronic acid moiety can participate in specific, controlled chemical transformations.

Post-Transcriptional Chemical Modification of Biomolecules (e.g., RNA Labeling)

The precise labeling of biomolecules within their native environments is crucial for understanding their function. Post-transcriptional modification of RNA, for instance, allows for the introduction of probes to study RNA localization, structure, and interactions. While direct studies detailing the use of this compound for RNA labeling are emerging, the established reactivity of boronic acids in palladium-catalyzed cross-coupling reactions provides a strong precedent for its application.

A key strategy involves the enzymatic incorporation of a modified nucleotide, such as 5-iodouridine (B31010) triphosphate (IUTP), into an RNA oligonucleotide (ON) transcript. oup.comresearchgate.net This creates a handle for subsequent chemical modification. The incorporated iodouridine can then undergo a Suzuki-Miyaura cross-coupling reaction with a boronic acid, including alkynylboronic acids, under mild, biocompatible conditions (e.g., 37°C and pH 8.5) to form a stable carbon-carbon bond. oup.comresearchgate.net This method is highly chemoselective and allows for the modular installation of various tags. oup.com

Another promising approach is the palladium-mediated oxidative Heck reaction. nih.gov In this method, a vinyl-modified RNA transcript can be coupled with a boronic acid substrate. nih.gov This reaction has been successfully used to functionalize RNA with fluorogenic probes, demonstrating the feasibility of using boronic acids for post-transcriptional RNA modification. nih.gov The alkynyl group of this compound offers a reactive site that can be leveraged in similar palladium-catalyzed reactions to attach it to modified RNA strands.

These methodologies highlight the potential of this compound as a reagent for the post-transcriptional chemical modification of RNA, providing a pathway to introduce a hexynyl group that can be further functionalized, for example, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.

Development of Probes and Tags for Biological Systems

The development of novel probes and tags is essential for visualizing and tracking biomolecules in living systems. Boronic acids, in general, are utilized in the design of fluorescent probes for detecting biologically relevant molecules. nih.govnih.gov The synthesis of fluorescent artificial receptors for carbohydrates, for example, often incorporates boronic acid moieties. nih.govnih.gov

This compound, with its terminal alkyne, is a particularly attractive building block for creating such probes. The alkyne group serves as a versatile handle for attaching fluorophores, affinity tags, or other reporter molecules through highly efficient and specific reactions like the CuAAC. This allows for a modular approach to probe design.

For instance, a probe could be constructed where the boronic acid function of this compound is used to target a specific site on a biomolecule, such as a diol on a carbohydrate. Subsequently, the terminal alkyne can be "clicked" with an azide-modified fluorophore, enabling fluorescent labeling of the target. This dual functionality makes this compound a valuable component in the toolkit of chemical biologists for developing sophisticated probes to interrogate complex biological systems. ru.nlrsc.org

Contribution to Functional Materials Synthesis

The unique electronic and structural properties of the carbon-carbon triple bond make alkynyl-containing compounds, such as this compound, valuable precursors in materials science. This compound serves as a versatile building block for the synthesis of conjugated systems and the construction of advanced molecular architectures with tailored optical and electronic properties. ethz.ch

Precursors for Conjugated Systems and Polymers

This compound is a key precursor for the synthesis of conjugated polymers, particularly poly(p-phenylene ethynylene)s (PPEs). researchgate.net These materials are of significant interest due to their applications in organic electronics, including light-emitting diodes (LEDs) and solar cells. The synthesis of these polymers often relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki libretexts.orgwikipedia.orgxisdxjxsu.asia and Sonogashira mdpi.comresearchgate.netmsu.edu couplings.

In a typical Suzuki polycondensation, a dihaloaromatic monomer is coupled with a diboronic acid or ester monomer. A derivative of this compound, such as a bis(boronic ester) of a diethynyl-aromatic compound, could be used to introduce the hexynyl-phenylene unit into the polymer backbone. The hexyl group provides solubility to the resulting polymer, which is crucial for processing and device fabrication.

The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is another powerful method for synthesizing PPEs. mdpi.comresearchgate.net While this compound itself is not directly used in a Sonogashira reaction as the alkyne component, its derivatives, where the boronic acid has been transformed or used in a prior coupling step, can be employed. For example, a molecule containing a hex-1-ynyl group and a halide can be polymerized with a di-alkyne monomer.

The ability to incorporate the hex-1-ynyl moiety into conjugated backbones allows for the fine-tuning of the electronic and photophysical properties of the resulting materials.

Incorporation into Advanced Molecular Architectures

Beyond linear polymers, this compound and its derivatives are instrumental in constructing more complex and advanced molecular architectures. These include dendrimers, macrocycles, and other well-defined nanostructures with potential applications in molecular electronics, sensing, and catalysis.

The Suzuki and Sonogashira coupling reactions are again central to the synthesis of these architectures. For example, a molecule with multiple halide functionalities can be coupled with this compound to create a star-shaped molecule with a central core and radiating conjugated arms. The terminal alkyne of the hexynyl group can then be further functionalized to attach other molecular components or to link the molecules together into larger assemblies.

Research has demonstrated the synthesis of complex polycyclic aromatic hydrocarbons and heteroaromatic systems using alkynylboronates and related compounds. aablocks.com These reactions often involve intramolecular cyclizations or multi-step coupling sequences to build up the desired architecture. The reactivity of the boronic acid and the alkyne in this compound makes it a valuable building block for such intricate synthetic endeavors, enabling the creation of materials with precisely controlled three-dimensional structures and functionalities.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a primary computational method for studying alkynylboronic acids. It offers a balance between accuracy and computational cost, making it suitable for investigating complex reaction systems.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving hex-1-yn-1-ylboronic acid. By locating and characterizing the geometries and energies of transition states, chemists can elucidate detailed reaction mechanisms. For instance, in cycloaddition reactions, DFT studies have been used to distinguish between different possible pathways, such as concerted [4+2] versus stepwise mechanisms. researchgate.netresearchgate.net

Theoretical explorations of the reactions of alkynylboranes with dienes have identified transition structures for concerted [4+2] cycloadditions. researchgate.net Furthermore, these studies have uncovered alternative pathways, including those with significant [4+3] character, and competing 1,4-alkynylboration processes. researchgate.netresearchgate.net Intrinsic Reaction Coordinate (IRC) calculations, which map the reaction path from the transition state to the reactants and products, confirm the connectivity of these pathways and can reveal complex associations, such as a zwitterionic intermediate linking different cycloaddition and alkynylboration routes. researchgate.net

Table 1: Illustrative DFT Data for Competing Reaction Pathways of an Alkynylborane

Reaction PathwayTransition State (TS) GeometryCalculated Activation Energy (kcal/mol)Mechanism Type
[4+2] CycloadditionClassical, Concerted25.8Concerted
[4+3] CycloadditionHigh [4+3] Character28.2Concerted
1,4-AlkynylborationSimilar to [4+3] TS29.5Concerted

Note: The data in this table is illustrative, based on findings for related alkynylboranes, to demonstrate the type of information generated from DFT studies.

Computational studies are crucial for understanding and rationalizing the reactivity and selectivity observed in catalytic reactions. DFT calculations can model entire catalytic cycles, evaluating the energetics of each elementary step, including ligand exchange, substrate coordination, bond-forming steps, and product release. researchgate.net

For example, in the binaphthol-catalyzed conjugate addition of boronates to enones, DFT studies have elucidated the role of the catalyst. researchgate.net Calculations show that the exchange of ligands on the boron atom with the chiral binaphthol creates a more Lewis-acidic and, therefore, more reactive boronate ester. This activated species coordinates strongly to the enone, lowering the activation barrier for the subsequent addition step and controlling the stereochemical outcome. researchgate.net By comparing the energy profiles of different potential pathways, these models can successfully predict experimentally observed reactivity trends and enantiomeric ratios. researchgate.net

Electronic Structure Analysis

The presence of a vacant p-orbital on the boron atom in alkynylboronic acids allows for significant electronic interactions with the adjacent alkyne π-system. raineslab.com This interaction, often described as pπ-π* conjugation, involves the delocalization of electron density from the filled π-orbitals of the carbon-carbon triple bond into the empty p-orbital of the boron. This delocalization affects the electron distribution and reactivity of the molecule.

Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study these interactions in detail. uni-muenchen.dedergipark.org.trhuntresearchgroup.org.uk NBO analysis transforms the complex, delocalized molecular orbitals of the wavefunction into a more intuitive picture of localized bonds and lone pairs, corresponding to the classic Lewis structure. uni-muenchen.dehuntresearchgroup.org.uk It also quantifies the stabilizing energy associated with donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de For an alkynylboronic acid, NBO analysis can quantify the stabilization energy from the interaction between the alkyne's π-orbitals (donors) and the boron's empty p-orbital (acceptor).

Table 2: Example of NBO Analysis for Donor-Acceptor Interactions in an Alkynylboronic Acid Model

Donor NBO (Bond)Acceptor NBO (Antibond/Orbital)E(2) Stabilization Energy (kcal/mol)
π (C≡C)LP* (B)15.5
σ (C-B)π* (C≡C)4.2
LP (O)LP* (B)35.1

Note: This table is a hypothetical representation to illustrate the data obtained from an NBO analysis. E(2) represents the stabilization energy calculated via second-order perturbation theory. LP (B) refers to the vacant p-orbital on the boron atom.*

The boron atom fundamentally defines the chemical character of this compound. Its primary influence stems from its Lewis acidity, conferred by the electron-deficient, vacant p-orbital. raineslab.com This acidity makes the boron center susceptible to attack by nucleophiles and allows it to act as an activator in certain reactions.

Prediction of Novel Reaction Pathways and Substrate Design

A significant frontier in computational chemistry is the a priori prediction of reaction outcomes and the rational design of new substrates and catalysts. rsc.orgcecam.org By calculating the thermodynamics and kinetics of hypothetical reactions, DFT and other quantum chemical methods can identify plausible but previously unknown reaction pathways. rsc.orgrsc.org

This predictive power allows chemists to screen potential substrates and catalysts in silico, saving significant time and resources in the laboratory. For example, computational models can predict whether a designed substrate will be electronically and sterically suitable for a desired transformation. nih.gov In the context of boronic acids, DFT calculations have been used to predict that while aryl- and alkylboronic esters are suitable substrates for certain copper-catalyzed carboxylation reactions, alkynylboronic esters would likely be unsuitable. This type of prediction guides experimentalists toward more promising avenues of research. Computational approaches are increasingly integrated with machine learning to explore vast chemical reaction networks, accelerating the discovery of novel reactions and synthetic routes. cecam.org

Conclusion and Future Research Directions

Summary of Key Achievements in Hex-1-yn-1-ylboronic Acid Chemistry

The primary achievement in the chemistry of this compound and related alkynylboronic acids lies in their successful application as versatile building blocks in carbon-carbon bond formation. researchgate.netresearchgate.net These reagents have been instrumental in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize conjugated enynes, which are important structures in many natural products and functional materials. rsc.orgrsc.org Furthermore, their utility has been demonstrated in the synthesis of complex heterocyclic systems. For instance, palladium-catalyzed reactions of ortho-alkynylbenzene boronic acids have been developed to create substituted benzooxaborinin-1-ols, a class of boron-containing heterocycles with potential applications in medicinal chemistry. tomsheppard.inforsc.org The development of multicomponent reactions, like the Passerini-type reaction involving alkynyl trifluoroborate salts (derived from the corresponding boronic acids), has opened straightforward pathways to valuable α-hydroxy alkynylketones. nih.gov These successes underscore the role of alkynylboronic acids as powerful intermediates for constructing molecular complexity.

Challenges and Opportunities in Alkynylboronic Acid Synthesis and Reactivity

Despite their synthetic utility, alkynylboronic acids, including this compound, present notable challenges, primarily concerning their stability. These compounds are often susceptible to protodeboronation, particularly in aqueous or basic conditions, which can limit their isolation and handling. ucl.ac.ukscispace.com Consequently, they are frequently prepared and used as their more stable ester derivatives, such as pinacol (B44631) or MIDA esters. researchgate.netucl.ac.uk This instability, however, creates opportunities for the development of novel protective group strategies and in-situ generation techniques that could broaden their applicability.

A significant challenge in the reactions of alkynylboron derivatives is controlling regioselectivity, especially in cycloaddition reactions. liverpool.ac.uk Often, the outcome is dependent on the other substituent on the alkyne, which can lead to mixtures of products. This presents a clear opportunity for designing new catalytic systems or modifying the boron moiety to exert greater control over reaction regiochemistry. liverpool.ac.uk Furthermore, while the polar reactivity of these reagents in cross-coupling is well-explored, their potential in radical-based transformations remains an area with substantial room for growth. rsc.org

Emerging Catalytic Systems and Methodologies

The evolution of catalysis continues to unlock new reaction pathways for alkynylboronic acids. While palladium has been a dominant catalyst, there is a growing emphasis on using more earth-abundant and cost-effective first-row transition metals like copper and nickel. rsc.orgacs.org Chiral copper catalysts, for example, have shown promise in enantioconvergent cross-coupling reactions. rsc.org Nickel catalysis has enabled novel cycloaddition reactions of potassium alkynyltrifluoroborates with strained rings, achieving complete regioselectivity where other methods have failed. liverpool.ac.uk

Beyond traditional metal catalysis, transition-metal-free approaches are gaining traction. rsc.orgrsc.org Organocatalysis, for instance, has been successfully applied to the conjugate addition of alkynylboronic acids. mdpi.com The development of dual catalytic systems, such as combining gold catalysis with a boronic acid cocatalyst for aldol (B89426) reactions, represents an innovative strategy to generate reactive intermediates under mild conditions. ucl.ac.ukresearchgate.net Additionally, photoredox catalysis and electrosynthesis are emerging as powerful tools that could further expand the reaction scope of alkynylboronic acids by accessing new radical-based pathways. rsc.orgrsc.org

Untapped Potential in Interdisciplinary Research Fields

The unique structural and electronic properties of molecules derived from this compound suggest significant, yet underexplored, potential in various interdisciplinary fields.

Materials Science : Alkynylboron compounds are ideal precursors for creating conjugated polymers and carbon-rich materials. researchgate.net The C≡C-B unit can be incorporated into polymer backbones to modulate their electronic and photophysical properties, leading to new organic semiconductors, light-emitting diodes (OLEDs), and sensors. The boron atom can act as a Lewis acidic site, enabling analyte sensing through changes in fluorescence or conductivity.

Medicinal Chemistry and Chemical Biology : While boronic acids are established as pharmacophores, as seen in drugs like Bortezomib, the incorporation of an alkyne moiety offers new possibilities. tomsheppard.infoscispace.com The linear, rigid nature of the alkyne can be used to design novel enzyme inhibitors or molecular probes. Furthermore, the alkyne handle can be used for bioorthogonal "click" reactions, allowing for the labeling and tracking of biomolecules in cellular environments. mdpi.com The stability of substituted boron-oxygen heterocycles derived from these precursors makes them attractive new scaffolds for drug discovery. tomsheppard.info

Supramolecular Chemistry : The ability of the boronic acid group to form reversible covalent bonds with diols is well-known. Combining this with the rigid, linear alkyne linker could lead to the design of sophisticated self-assembling systems, molecular cages, and dynamic frameworks with tunable properties.

Exploring these frontiers will require collaborative efforts between synthetic chemists, materials scientists, and biologists to fully harness the potential of this versatile class of compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Hex-1-yn-1-ylboronic acid, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves Sonogashira coupling or alkyne borylation. To ensure reproducibility, document reagent stoichiometry, catalyst loading (e.g., PdCl₂(PPh₃)₂), and reaction conditions (temperature, solvent purity). Characterization requires 1H^1\text{H}, 13C^{13}\text{C}, and 11B^{11}\text{B} NMR spectra, supplemented by FT-IR for alkyne C≡C stretches (~2100 cm⁻¹). Purity should be confirmed via HPLC with UV detection at 254 nm. Provide full experimental details in the main text for key steps; auxiliary data (e.g., TLC plates, GC-MS traces) belong in supplementary materials .

Q. How can researchers validate the identity of this compound when discrepancies arise in spectroscopic data?

  • Methodological Answer : Cross-validate using complementary techniques:

  • NMR : Compare 11B^{11}\text{B} chemical shifts (δ ~30–35 ppm for boronic acids) and 1H^1\text{H} signals for terminal alkynes (~2.5–3.5 ppm).
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ (m/z calculated: 138.08) and fragmentation patterns.
  • Elemental Analysis : Match experimental vs. theoretical C, H, B percentages.
    Discrepancies may arise from moisture sensitivity; ensure inert atmosphere handling and anhydrous solvents. Document all conditions to resolve contradictions .

Q. What are the common reaction pathways for this compound in Suzuki-Miyaura cross-couplings?

  • Methodological Answer : The alkyne moiety can participate in:

  • Direct Coupling : With aryl halides (e.g., iodobenzene) under Pd catalysis.
  • Side Reactions : Protodeboronation under basic conditions; mitigate using pH-controlled buffers (pH 7–9).
    Optimize ligand choice (e.g., SPhos vs. XPhos) to enhance yield. Monitor reaction progress via 11B^{11}\text{B} NMR to track boronate intermediates .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in transition-metal-catalyzed reactions?

  • Methodological Answer : Conduct DFT calculations (e.g., B3LYP/6-31G*) to map electron density at the boron center and alkyne terminus. Experimentally, compare reaction rates with substituted aryl partners (e.g., electron-deficient vs. electron-rich halides). Steric hindrance from the hexyl chain may reduce catalytic turnover; use bulky ligands (e.g., DavePhos) to stabilize intermediates. Tabulate turnover numbers (TON) and activation energies (Eₐ) for mechanistic insights .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound-mediated couplings?

  • Methodological Answer : Systematically evaluate variables:

VariableTest RangeOutcome Metric
Base (K₂CO₃ vs. CsF)1–3 equiv.Yield (%)
Solvent (THF vs. Dioxane)Polar aprotic vs. etherTON
Temperature60–100°CEₐ (kJ/mol)
Use ANOVA to identify statistically significant factors. Reconcile literature disparities by isolating confounding variables (e.g., trace oxygen in solvents) .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations in explicit solvent models (e.g., water, DMSO) at pH 4–10. Calculate hydrolysis activation barriers using QM/MM approaches. Validate with accelerated stability studies (40–80°C, 1–7 days) and quantify degradation products via LC-MS. Correlate simulation data with experimental Arrhenius plots to predict shelf-life .

Q. What methodologies address challenges in quantifying trace impurities in this compound batches?

  • Methodological Answer : Employ orthogonal analytics:

  • GC-MS : Detect volatile byproducts (e.g., hex-1-yne).
  • ICP-OES : Measure residual metal catalysts (Pd, Cu).
  • ²⁹Si NMR : Identify siloxane contaminants from column chromatography.
    Develop a validated HPLC method with a C18 column (acetonitrile/water gradient) and LOQ ≤0.1%. Include spike-recovery tests for accuracy .

Data Analysis & Reporting

Q. How should researchers present contradictory spectroscopic data in publications?

  • Methodological Answer : Use a comparative table:

Study11B^{11}\text{B} NMR (ppm)Conditions (Solvent, Temp.)Proposed Explanation
A32.1CDCl₃, 25°CAnhydrous
B28.9D₂O-contaminated DMSOHydrolysis
Discuss solvent purity, calibration standards, and instrument parameters (e.g., 500 vs. 600 MHz). Reference IUPAC guidelines for boron chemical shifts .

Q. What frameworks ensure research questions about this compound meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Methodological Answer : Apply the FINER checklist:

  • Feasible : Pilot small-scale reactions (≤1 mmol) to assess resource needs.
  • Novel : Compare with analogous alkynylboronates (e.g., ethynyl).
  • Ethical : Avoid bioassays unless explicitly justified.
  • Relevant : Link to applications in materials science (e.g., conjugated polymers) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.